2-phenylmethoxycarbonyl-1,3-dihydroisoindole-5-carboxylic acid
Overview
Description
2-phenylmethoxycarbonyl-1,3-dihydroisoindole-5-carboxylic acid is a chemical compound that belongs to the class of isoindole derivatives. Isoindole derivatives are significant due to their presence in various natural products and their biological activities. This compound is characterized by its unique structure, which includes a benzyl ester group attached to the isoindole ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenylmethoxycarbonyl-1,3-dihydroisoindole-5-carboxylic acid typically involves the reaction of phthalic anhydride with benzyl alcohol in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the isoindole ring system. The reaction conditions often include the use of a solvent such as toluene and a catalyst like zinc chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The intermediate compounds are often purified using techniques such as recrystallization or chromatography before the final product is obtained.
Chemical Reactions Analysis
Types of Reactions
2-phenylmethoxycarbonyl-1,3-dihydroisoindole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The benzyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require the use of nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions include oxo derivatives, alcohol derivatives, and substituted isoindole compounds.
Scientific Research Applications
2-phenylmethoxycarbonyl-1,3-dihydroisoindole-5-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-phenylmethoxycarbonyl-1,3-dihydroisoindole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can be easily detected and analyzed. This property is particularly useful in analytical chemistry and biochemistry.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dihydro-isoindole-1,2-dicarboxylic acid 2-tert-butyl ester
- 2-Benzyl-1,3-dioxo-5-isoindolinecarboxylic acid
- 2,2’-[oxybis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]dibenzoic acid
Uniqueness
2-phenylmethoxycarbonyl-1,3-dihydroisoindole-5-carboxylic acid is unique due to its specific ester group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
2-phenylmethoxycarbonyl-1,3-dihydroisoindole-5-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4/c19-16(20)13-6-7-14-9-18(10-15(14)8-13)17(21)22-11-12-4-2-1-3-5-12/h1-8H,9-11H2,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSWOEFNCDDGWKZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1C(=O)OCC3=CC=CC=C3)C=C(C=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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